molecular formula C11H11F3 B051686 4-[(4-Trifluoromethyl)phenyl]-1-butene CAS No. 113170-92-6

4-[(4-Trifluoromethyl)phenyl]-1-butene

Cat. No.: B051686
CAS No.: 113170-92-6
M. Wt: 200.2 g/mol
InChI Key: WLTJXTKMSCNQRQ-UHFFFAOYSA-N
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Description

4-[(4-Trifluoromethyl)phenyl]-1-butene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Trifluoromethyl)phenyl]-1-butene typically involves the reaction of 4-bromo-1-butene with 4-trifluoromethylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Trifluoromethyl)phenyl]-1-butene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Trifluoromethyl)phenyl]-1-butene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Trifluoromethyl)phenyl]-1-butene is unique due to its combination of a trifluoromethyl group and a butene chain, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

1-but-3-enyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTJXTKMSCNQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600234
Record name 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113170-92-6
Record name 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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